An In-depth Technical Guide to 3-Methyl-1-(piperidin-3-yl)urea Dihydrochloride: A Scaffold of Therapeutic Promise
An In-depth Technical Guide to 3-Methyl-1-(piperidin-3-yl)urea Dihydrochloride: A Scaffold of Therapeutic Promise
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Abstract
This technical guide provides a comprehensive overview of 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride (CAS 2126160-67-4), a heterocyclic compound of significant interest in modern medicinal chemistry. While specific research on this exact molecule is emerging, its structural motifs—the piperidine ring and the methylurea functional group—are well-established pharmacophores. This document synthesizes information from analogous compounds to present a detailed exploration of its physicochemical properties, plausible synthetic routes, potential biological activities with a focus on soluble epoxide hydrolase (sEH) inhibition, and robust analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising chemical scaffold.
Introduction: The Piperidinyl Urea Scaffold in Medicinal Chemistry
The piperidine ring is a privileged scaffold in drug discovery, present in a wide array of clinically approved drugs targeting central nervous system disorders, cancer, and infectious diseases.[1] Its saturated, six-membered heterocyclic structure offers a versatile, three-dimensional framework that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, thereby enhancing pharmacokinetic profiles.[1][2]
The urea functional group is equally significant, capable of forming multiple stable hydrogen bonds with biological targets, which is crucial for achieving high potency and selectivity.[3] The strategic incorporation of a urea moiety into drug candidates has led to the development of numerous therapies, including anticancer and antidiabetic agents.
The combination of these two pharmacophores in the 3-Methyl-1-(piperidin-3-yl)urea scaffold results in a molecule with considerable potential for interacting with various biological targets. Notably, substituted piperidinyl ureas have emerged as a potent class of inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation, hypertension, and pain.[4][5] This guide will delve into the technical aspects of 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride, providing a foundational understanding for its future investigation and development.
Physicochemical Properties and Structural Analysis
While extensive experimental data for 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride is not yet publicly available, its physicochemical properties can be predicted based on its structure and data from analogous compounds. The dihydrochloride salt form is expected to confer improved aqueous solubility and stability, which is advantageous for pharmaceutical development.
| Property | Predicted Value/Information | Source |
| CAS Number | 2126160-67-4 | - |
| Molecular Formula | C₇H₁₇Cl₂N₃O | - |
| Molecular Weight | 246.14 g/mol | - |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents like methanol and DMSO (predicted) | General knowledge |
| pKa | Estimated basic pKa for the piperidine nitrogen | General knowledge |
| LogP | Low to moderate (predicted for the free base) | General knowledge |
Synthesis and Manufacturing
A plausible and efficient synthetic route to 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride can be designed based on established methodologies for the synthesis of chiral 3-aminopiperidine precursors and standard urea formation reactions.[6][7] The key starting material is (R)- or (S)-3-amino-1-Boc-piperidine, which can be synthesized from L-glutamic acid or via asymmetric enzymatic transamination of 1-Boc-3-piperidone.[6]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride.
Experimental Protocol: Urea Formation (Illustrative)
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Reaction Setup: To a solution of (R)-3-Amino-1-Boc-piperidine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add methyl isocyanate (1.1 eq.) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product, 1-(1-Boc-piperidin-3-yl)-3-methylurea, can be purified by column chromatography on silica gel.
-
Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of diethyl ether or 1,4-dioxane. Add a solution of HCl in the respective solvent (2.2 eq.) and stir. The dihydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum to yield the final product.
Biological Activity and Therapeutic Potential: A Focus on Soluble Epoxide Hydrolase (sEH) Inhibition
The primary therapeutic potential of piperidinyl ureas lies in their ability to inhibit soluble epoxide hydrolase (sEH).[3][5] sEH is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, offering a promising therapeutic strategy for a range of diseases.[8]
Mechanism of Action: sEH Inhibition
Caption: Signaling pathway of sEH inhibition by 3-Methyl-1-(piperidin-3-yl)urea.
Structure-Activity Relationship (SAR) Insights
Based on extensive research on related sEH inhibitors, several structural features are key for potent inhibition:
-
Urea Moiety: The urea functional group is crucial for binding to the catalytic site of sEH, typically forming hydrogen bonds with key amino acid residues such as Tyr381, Tyr465, and Asp333.[3]
-
Piperidine Ring: The piperidine scaffold serves as a versatile linker and can be functionalized to optimize pharmacokinetic properties. The position of the urea linkage (e.g., at the 3- or 4-position) can influence potency and selectivity.[4][8]
-
Substituents: The nature of the substituents on both the piperidine nitrogen and the terminal urea nitrogen plays a significant role in modulating the inhibitor's potency, solubility, and metabolic stability.[4][9]
Analytical Methodologies
Robust and validated analytical methods are essential for the characterization, quality control, and pharmacokinetic analysis of 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride.
High-Performance Liquid Chromatography (HPLC/UPLC)
A reverse-phase HPLC or UPLC method is suitable for the analysis of this polar compound.
Protocol: HPLC Method for Purity Assessment
-
Column: A C18 stationary phase (e.g., Cogent Bidentate C18™, 4µm, 100Å) is recommended for good retention of polar analytes.[10]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is appropriate. For highly polar urea compounds, a high aqueous content or even 100% aqueous mobile phase may be necessary.[10][11]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 200-215 nm) is suitable for detecting the urea chromophore.[10][12]
-
Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., water/acetonitrile mixture).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of 3-Methyl-1-(piperidin-3-yl)urea dihydrochloride.
Protocol: NMR Analysis
-
Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable solvents due to the compound's salt form.
-
¹H NMR: Expected signals would include:
-
¹³C NMR: Expected signals would include:
-
2D NMR: Techniques such as COSY, HSQC, and HMBC would be employed to confirm the connectivity and finalize the structural assignment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Protocol: Mass Spectrometry Analysis
-
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is ideal for this compound, which is expected to readily form a protonated molecule [M+H]⁺.
-
Expected Mass: The exact mass of the protonated free base (C₇H₁₆N₃O⁺) would be observed.
-
Fragmentation Analysis: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can be used to confirm the elemental composition and elucidate the fragmentation pathways, providing further structural confirmation.
Conclusion and Future Directions
3-Methyl-1-(piperidin-3-yl)urea dihydrochloride represents a promising scaffold for the development of novel therapeutics. Based on the extensive research on analogous compounds, it is highly likely to be a potent inhibitor of soluble epoxide hydrolase, with potential applications in treating inflammatory diseases, hypertension, and neuropathic pain.
Future research should focus on the definitive synthesis and characterization of this compound, followed by in vitro and in vivo evaluation of its biological activity. Further optimization of the scaffold through medicinal chemistry efforts could lead to the discovery of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The analytical methods outlined in this guide provide a solid foundation for the quality control and bioanalysis required for such development programs.
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